Rotatable Bond Count: Zero Conformational Flexibility Versus Flexible Fused-Imidazole Analogs
Azeto[1,2-c]pyrrolo[1,2-a]imidazole possesses zero rotatable bonds, a consequence of its fully fused tricyclic architecture incorporating a constrained four-membered azetidine ring [1]. This imposes complete conformational rigidity not found in partially saturated pyrrolo[1,2-a]imidazole derivatives, where rotatable substituents or ring saturation introduce conformational degrees of freedom [2]. In fragment-based screening, rigid scaffolds can provide greater enthalpic binding efficiency due to lower entropic penalties upon target engagement.
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 0 rotatable bonds (PubChem computed) |
| Comparator Or Baseline | Typical 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives: 1–4 rotatable bonds depending on substitution (class-level estimate based on scaffold saturation [2]) |
| Quantified Difference | Absolute reduction to zero; eliminates conformational entropy penalty (class-level inference) |
| Conditions | Computed molecular property; PubChem release 2024.11.20 |
Why This Matters
Zero rotatable bonds maximize rigidity-driven binding enthalpy efficiency, a key criterion for fragment library procurement.
- [1] PubChem. (2025). Compound Summary for CID 45087445: Azeto[1,2-c]pyrrolo[1,2-a]imidazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45087445 View Source
- [2] Novikova, D. S., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661–680. PMCID: PMC9838525. doi:10.1007/s10593-023-03142-w View Source
